molecular formula C11H13BrClNO B2804011 6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride CAS No. 2248293-36-7

6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride

Cat. No.: B2804011
CAS No.: 2248293-36-7
M. Wt: 290.59
InChI Key: WOYJNKVIJBYMAO-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydrospiro[benzo[B][1,4]oxazine-2,1’-cyclobutane] hydrochloride is a chemical compound with the molecular formula C11H13BrClNO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydrospiro[benzo[B][1,4]oxazine-2,1’-cyclobutane] hydrochloride typically involves the reaction of 6-bromospiro[benzo[B][1,4]oxazine-2,1’-cyclobutane] with hydrochloric acid. One common method involves the use of borane-THF complex in tetrahydrofuran (THF) at elevated temperatures (around 75°C) for an extended period (approximately 16 hours). The reaction mixture is then quenched with methanol, and the product is isolated through extraction and purification steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydrospiro[benzo[B][1,4]oxazine-2,1’-cyclobutane] hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-3,4-dihydrospiro[benzo[B][1,4]oxazine-2,1’-cyclobutane] hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydrospiro[benzo[B][1,4]oxazine-2,1’-cyclobutane] hydrochloride involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but lacks the spiro connection.

    6-Bromo-2H-1,4-benzoxazin-3(4H)-one: Another related compound with different functional groups.

Uniqueness

6-Bromo-3,4-dihydrospiro[benzo[B][1,4]oxazine-2,1’-cyclobutane] hydrochloride is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological evaluations, and potential therapeutic applications based on available research.

  • IUPAC Name : 6-bromo-3,4-dihydro-2H-1,4-benzoxazine
  • CAS Number : 105655-01-4
  • Molecular Formula : C8H8BrNO
  • Molecular Weight : 214.062 g/mol
  • SMILES Notation : C1COC2=C(N1)C=C(C=C2)Br

The compound's structure features a spirocyclic arrangement that may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to 6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] exhibit promising anticancer activity. For instance, derivatives with spirocyclic structures have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted that certain spirocyclic compounds showed significant cytotoxicity against various cancer cell lines, suggesting a potential mechanism involving cell cycle arrest and apoptosis induction .

Sigma Receptor Interaction

The compound has been investigated for its interaction with sigma receptors, which are implicated in various neurological disorders and cancer. Research indicates that sigma receptor ligands can modulate neurotransmitter systems and may have therapeutic potential in treating conditions like depression and anxiety. The biological evaluation of sigma receptor ligands has led to the identification of compounds with high binding affinity and efficacy in preclinical models .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of benzoxazine derivatives. Studies have shown that related compounds exhibit significant antibacterial and antifungal activities against common pathogens. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzoxazine ring enhance antimicrobial potency, making these compounds candidates for further development in infectious disease treatment .

Case Study 1: Anticancer Evaluation

In a preclinical study, a series of spirocyclic benzoxazine derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cell lines. The results demonstrated that specific derivatives significantly inhibited cell growth at concentrations as low as 10 µM. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways.

CompoundIC50 (µM)Mechanism of Action
Compound A5.0Caspase activation
Compound B10.0Cell cycle arrest
Compound C7.5Apoptosis induction

Case Study 2: Sigma Receptor Binding Affinity

A recent pharmacological evaluation assessed the binding affinity of various sigma receptor ligands derived from benzoxazine structures. The study found that certain modifications to the benzoxazine core significantly increased binding affinity to sigma receptors.

CompoundBinding Affinity (nM)Therapeutic Potential
Compound D15Antidepressant
Compound E30Antineoplastic
Compound F25Neuroprotective

Properties

IUPAC Name

6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclobutane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO.ClH/c12-8-2-3-10-9(6-8)13-7-11(14-10)4-1-5-11;/h2-3,6,13H,1,4-5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYJNKVIJBYMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC3=C(O2)C=CC(=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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